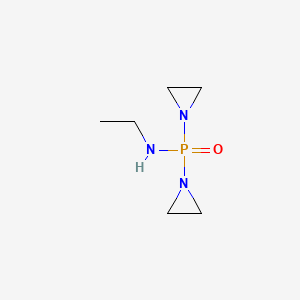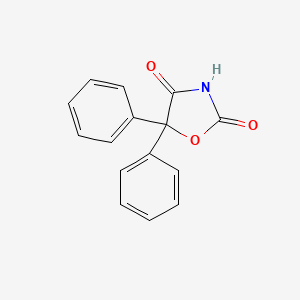
2,4-Oxazolidinedione, 5,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Di(phenyl)-1,3-oxazolidine-2,4-dione is a heterocyclic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its oxazolidine ring structure, which is substituted with two phenyl groups at the 5-position. The presence of the oxazolidine ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-di(phenyl)-1,3-oxazolidine-2,4-dione typically involves the reaction of benzil with urea or thiourea in the presence of a base such as potassium hydroxide (KOH). The reaction is often carried out in a solvent like dimethyl sulfoxide (DMSO) or ethanol under reflux conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 5,5-di(phenyl)-1,3-oxazolidine-2,4-dione can be enhanced using ultrasound-assisted synthesis. This method involves the use of ultrasonic irradiation to accelerate the reaction between benzil and urea or thiourea, resulting in higher yields and shorter reaction times. The use of green solvents and catalysts further improves the efficiency and environmental sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
5,5-Di(phenyl)-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield hydantoin derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Hydantoin derivatives
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
5,5-Di(phenyl)-1,3-oxazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticonvulsant properties and potential use in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 5,5-di(phenyl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as voltage-gated sodium channels. By inhibiting these channels, the compound can modulate neuronal activity and prevent the propagation of seizures. This mechanism is similar to that of phenytoin, a well-known anticonvulsant .
Comparación Con Compuestos Similares
Similar Compounds
Phenytoin: A widely used anticonvulsant with a similar oxazolidine-2,4-dione structure.
Hydantoins: Compounds with a 5,5-diphenylimidazolidine-2,4-dione core, known for their anticonvulsant and anti-inflammatory properties.
Thiazoles: Heterocyclic compounds with diverse biological activities, including antimicrobial and antitumor effects
Uniqueness
5,5-Di(phenyl)-1,3-oxazolidine-2,4-dione stands out due to its unique combination of chemical stability, biological activity, and versatility in synthetic applications. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Propiedades
Número CAS |
4171-11-3 |
|---|---|
Fórmula molecular |
C15H11NO3 |
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
5,5-diphenyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C15H11NO3/c17-13-15(19-14(18)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,16,17,18) |
Clave InChI |
XDOFCEHAMICSIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)NC(=O)O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


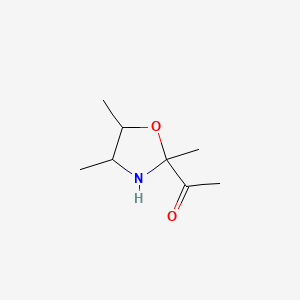

![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)
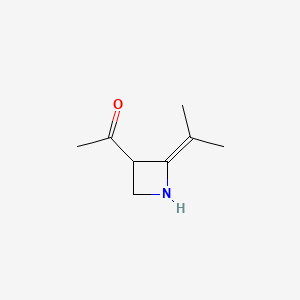
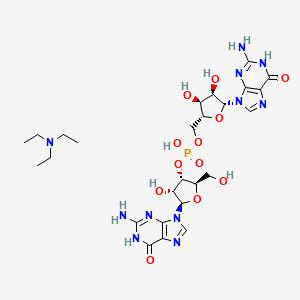


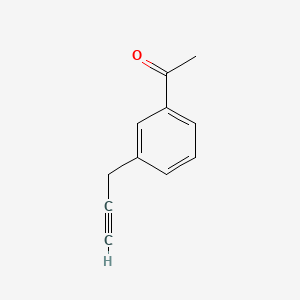

![(+/-)-(e)-4-Ethyl-2-[(z)-hydroxyimino]-5-nitro-3-hexen-1-yl-nicotinamide](/img/structure/B13829729.png)
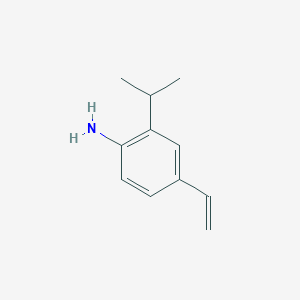
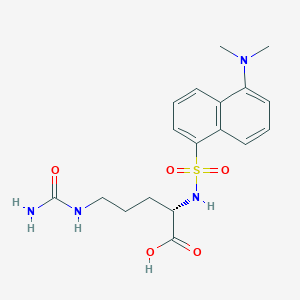
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B13829734.png)
